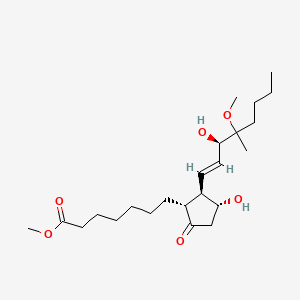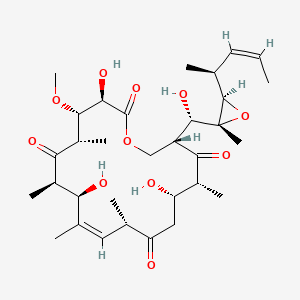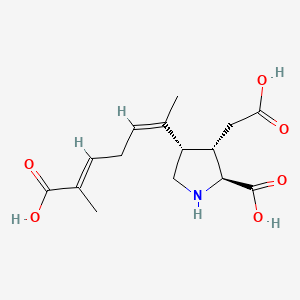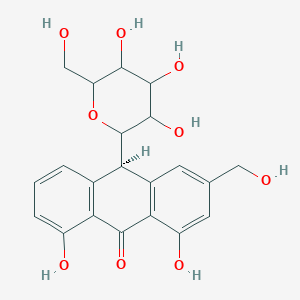
Severin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acidissiminol epoxide, also known as severine, belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. Acidissiminol epoxide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, acidissiminol epoxide is primarily located in the membrane (predicted from logP). Outside of the human body, acidissiminol epoxide can be found in beverages and fruits. This makes acidissiminol epoxide a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Overview of Structural Equation Modeling (SEM) in Research
Structural Equation Modeling (SEM) has been extensively utilized in various fields of scientific research. A review by MacCallum and Austin highlights SEM's versatility, demonstrating its application across diverse research designs and substantive issues in psychology. They also point out prevalent methodological concerns within SEM literature, emphasizing the need for greater scrutiny to enhance its utility and accuracy in research (MacCallum & Austin, 2000).
Environmental Scanning Electron Microscope (ESEM) in Biological Research
The introduction of the Environmental Scanning Electron Microscope (ESEM) marked a significant advancement in biological research. Muscariello et al. discuss how ESEM operates in a gaseous atmosphere, offering new possibilities for studying wet materials and biological samples. Despite many applications showcasing ESEM's convenience, its full potential and the extent of its benefits are still subjects of ongoing research (Muscariello et al., 2005).
SEM in Ecological Studies
Fan et al. provide an updated review of SEM applications in ecological studies. Their analysis covers essential components, variants of SEM, and common issues encountered in SEM applications. They emphasize the underutilized advanced SEM applications in ecology, such as latent growth curve models and Bayesian SEM, and highlight the need for improved methodologies and broader research questions to enhance the empirical and comprehensive research on SEM's utility in ecology (Fan et al., 2016).
Molecular Mechanisms in Muscle Fatigue and Severin's Phenomenon
Rubtsov reviews the structural organization of sarcoplasmic reticulum Ca-release channels (ryanodine receptors) in different muscle types, the regulation of these channels by low molecular weight compounds, and the changes that occur during muscle fatigue. The review particularly focuses on Severin's phenomenon, where the presence of carnosine is believed to modulate the activity of sarcoplasmic reticulum Ca-release channels, thereby protecting muscle fibers against fatigue (Rubtsov, 2001).
Propriétés
Numéro CAS |
139165-01-8 |
|---|---|
Nom du produit |
Severin |
Formule moléculaire |
C25H31NO4 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[2-[4-[(E)-5-(3,3-dimethyloxiran-2-yl)-4-hydroxy-3-methylpent-2-enoxy]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C25H31NO4/c1-18(22(27)17-23-25(2,3)30-23)14-16-29-21-11-9-19(10-12-21)13-15-26-24(28)20-7-5-4-6-8-20/h4-12,14,22-23,27H,13,15-17H2,1-3H3,(H,26,28)/b18-14+ |
Clé InChI |
QQKKFVXSQXUHPI-NBVRZTHBSA-N |
SMILES isomérique |
C/C(=C\COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C(CC3C(O3)(C)C)O |
SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
melting_point |
146-149°C |
Description physique |
Solid |
Synonymes |
severin severin protein, Dictyostelium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)


![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)


